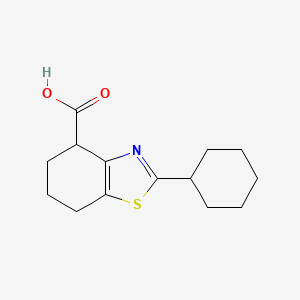
2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a cyclohexyl group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of cyclohexylamine with 2-mercaptobenzoic acid in the presence of a dehydrating agent can lead to the formation of the desired benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole: Lacks the carboxylic acid group, which affects its reactivity and applications.
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid: Lacks the cyclohexyl group, which influences its chemical properties and biological activities.
Uniqueness
The presence of both the cyclohexyl group and the carboxylic acid functional group in 2-Cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid makes it unique. This combination enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Properties
CAS No. |
33695-22-6 |
|---|---|
Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
2-cyclohexyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H19NO2S/c16-14(17)10-7-4-8-11-12(10)15-13(18-11)9-5-2-1-3-6-9/h9-10H,1-8H2,(H,16,17) |
InChI Key |
QAZCUNJOZMPEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(S2)CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















